molecular formula C23H21FN4O3 B2890030 7-benzyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021258-65-0

7-benzyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2890030
CAS RN: 1021258-65-0
M. Wt: 420.444
InChI Key: AIDWNXIDNHCUKU-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a six-membered ring with two nitrogen atoms. Pyrimidine and its derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine derivatives have shown promising anticancer activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, fused with a pyrrole ring, which is a five-membered ring with one nitrogen atom .

Scientific Research Applications

Synthesis and Biological Evaluation

Novel derivatives of pyrimidines, such as pyrazolopyrimidines, have been synthesized and evaluated for their biological activities, including anticancer and anti-inflammatory effects. For instance, a study synthesized novel pyrazolopyrimidines derivatives assessing their potential as anticancer and anti-5-lipoxygenase agents, showcasing the versatility of pyrimidine derivatives in therapeutic research (Rahmouni et al., 2016).

Antimicrobial Activity

Pyrimidine derivatives have also been synthesized for their antimicrobial properties. For example, novel derivatives of thieno[2,3-d]pyrimidine were studied for their antimicrobial activity, indicating that structural modifications can enhance their effectiveness against various strains of microorganisms (Kolisnyk et al., 2015).

Material Science Applications

In the field of materials science, pyrimidine and its derivatives are utilized in the synthesis of polymers and other materials with special properties. For example, aromatic polyamides with ether and bulky fluorenylidene groups derived from similar complex molecules have been synthesized, indicating their potential in creating materials with desirable thermal and solubility properties (Hsiao et al., 1999).

Supramolecular Chemistry

The role of pyrimidine derivatives extends into supramolecular chemistry, where their ability to form hydrogen bonds and weak intermolecular interactions facilitates the creation of novel crystal structures. A study on energetic multi-component molecular solids of tetrafluoroterephthalic acid with aza compounds emphasizes the significance of such interactions in forming larger architectures (Wang et al., 2014).

Future Directions

Pyrimidine derivatives, including this compound, have shown promising anticancer activity, and there is ongoing research to develop more potent and efficacious anticancer drugs with pyrimidine scaffold . Future directions may include optimizing the structure-activity relationships and exploring other potential therapeutic applications.

properties

IUPAC Name

7-benzyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c1-14-9-10-16(11-18(14)24)25-20(29)19-12-17-21(26(2)23(31)27(3)22(17)30)28(19)13-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDWNXIDNHCUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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